(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
Overview
Description
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their potential anticancer, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary targets of 4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine are protein kinases, particularly the fibroblast growth factor receptor (FGFR) and cyclin-dependent kinase 2 (CDK2) . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases, including cancer .
Mode of Action
4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine interacts with its targets by inhibiting their activity. It binds to the active site of the protein kinases, blocking their function and leading to a decrease in cell proliferation . This compound has shown potent inhibitory activity, especially against FGFR .
Biochemical Pathways
The inhibition of protein kinases by 4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine affects several biochemical pathways. These pathways are involved in cell proliferation, differentiation, and survival. By inhibiting these pathways, the compound can prevent the growth and spread of cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties
Result of Action
The result of the action of 4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine is a significant reduction in cell proliferation. It has shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . The compound induces cell cycle arrest and apoptosis within cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine typically involves the reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1-(4-Imino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)urea
Uniqueness
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c12-16-10-9-6-15-17(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUGTJONNUQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325656 | |
Record name | (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68380-54-1 | |
Record name | 68380-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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